N-[4-(2-Cyanoethyl)phenyl]acetamide
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Overview
Description
N-[4-(2-Cyanoethyl)phenyl]acetamide is an organic compound that belongs to the class of cyanoacetamides This compound is characterized by the presence of a cyano group (-CN) and an acetamide group (-CONH2) attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(2-Cyanoethyl)phenyl]acetamide typically involves the reaction of 4-aminophenylacetic acid with acrylonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic addition of the amine group to the acrylonitrile, forming the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: N-[4-(2-Cyanoethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: Reagents such as nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products:
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[4-(2-Cyanoethyl)phenyl]acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds and biologically active molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-[4-(2-Cyanoethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
N-[4-(2-Cyanoethyl)phenyl]acetamide can be compared with other similar compounds, such as:
N-(4-(2-Chloroacetyl)phenyl)acetamide: Similar structure but with a chloroacetyl group instead of a cyanoethyl group.
N-(4-(2-Cyanoethyl)(methyl)amino]sulfonyl)phenyl)acetamide: Contains a sulfonyl group in addition to the cyanoethyl group.
N-(4-(2-Cyanoethyl)sulfanyl]phenyl)acetamide: Contains a sulfanyl group instead of an acetamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C11H12N2O |
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Molecular Weight |
188.23 g/mol |
IUPAC Name |
N-[4-(2-cyanoethyl)phenyl]acetamide |
InChI |
InChI=1S/C11H12N2O/c1-9(14)13-11-6-4-10(5-7-11)3-2-8-12/h4-7H,2-3H2,1H3,(H,13,14) |
InChI Key |
MPXWEXSQNADUEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CCC#N |
Origin of Product |
United States |
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